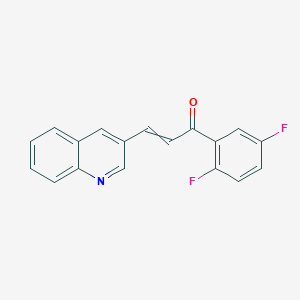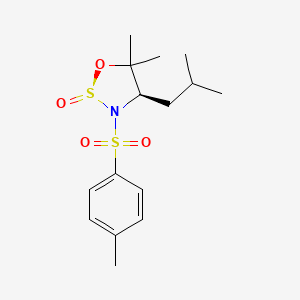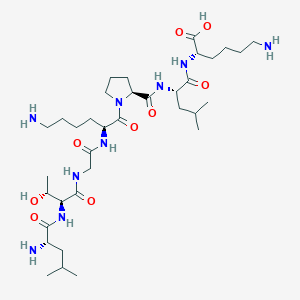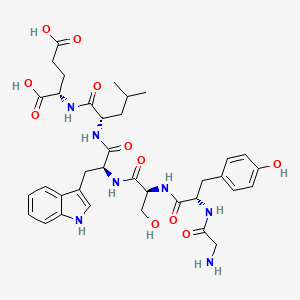
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features a quinoline ring and a difluorophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of 2,5-difluorobenzaldehyde with 3-acetylquinoline under basic conditions. The reaction may proceed via a Claisen-Schmidt condensation mechanism, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of solvents like ethanol or methanol and controlling the temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with quinoline and difluorophenyl groups can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(2,5-Dichlorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one
- 1-(2,5-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
1-(2,5-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the quinoline moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
914383-98-5 |
|---|---|
Molecular Formula |
C18H11F2NO |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11F2NO/c19-14-6-7-16(20)15(10-14)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H |
InChI Key |
AVVFWWKANYKXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)


![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)

